
Doxylamine N-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxylamine N-Oxide Dihydrochloride is a compound with the molecular formula C17H22N2O2·2HCl and a molecular weight of 359.29 g/mol . It is a derivative of doxylamine, an antihistamine commonly used to treat allergies and insomnia . This compound is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine N-Oxide Dihydrochloride typically involves the oxidation of doxylamine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the amine group to the N-oxide form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Doxylamine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of doxylamine to its N-oxide form.
Reduction: The N-oxide group can be reduced back to the amine form under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include the parent amine (doxylamine) and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Doxylamine N-Oxide Dihydrochloride is used in various scientific research applications:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the metabolism and pharmacokinetics of doxylamine and its derivatives.
Medicinal Chemistry: Exploring the structure-activity relationship of antihistamines.
Industrial Applications: Used in the quality control of pharmaceutical products.
Mechanism of Action
Doxylamine N-Oxide Dihydrochloride exerts its effects by competitively inhibiting histamine at H1 receptors . This inhibition prevents the typical allergic response mediated by histamine. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid . The compound’s molecular targets include histamine H1 receptors and muscarinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Doxylamine Succinate: Another derivative of doxylamine used primarily as a sleep aid and in combination with pyridoxine for treating morning sickness.
Diphenhydramine: An antihistamine with similar sedative properties.
Chlorpheniramine: Another first-generation antihistamine with less pronounced sedative effects.
Uniqueness
Doxylamine N-Oxide Dihydrochloride is unique due to its specific N-oxide functional group, which imparts distinct chemical properties and reactivity compared to other doxylamine derivatives . This uniqueness makes it valuable in analytical and medicinal chemistry research .
Properties
Molecular Formula |
C17H24Cl2N2O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H |
InChI Key |
MLQXMTNRNQFUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


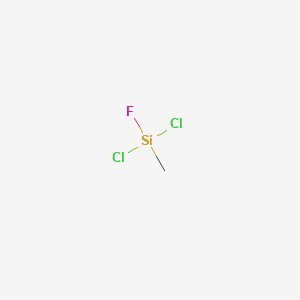
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)
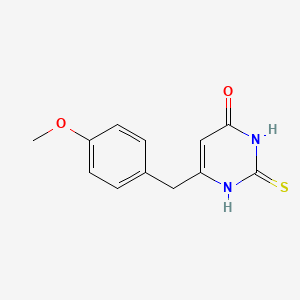

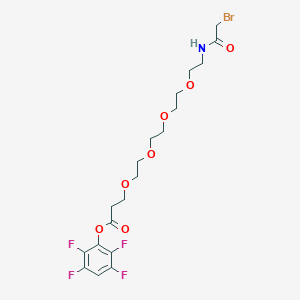
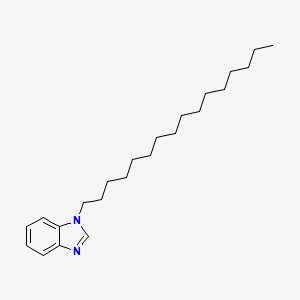
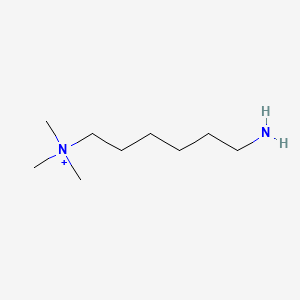
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
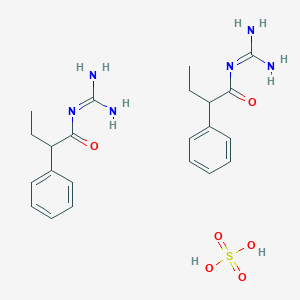
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)

